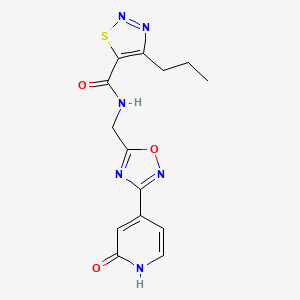

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 2-oxo-1,2-dihydropyridine moiety via a methyl group. The 1,2,3-thiadiazole ring is substituted with a propyl chain and a carboxamide group.

Properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3S/c1-2-3-9-12(24-20-18-9)14(22)16-7-11-17-13(19-23-11)8-4-5-15-10(21)6-8/h4-6H,2-3,7H2,1H3,(H,15,21)(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZBMXUFDOJZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dihydropyridine moiety

- Oxadiazole ring

- Thiadiazole group

These structural components contribute to its biological activity by enhancing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

Research indicates that compounds with an oxadiazole core exhibit notable antimicrobial properties. In studies involving various synthesized derivatives:

- Gram-positive bacteria : The compound showed superior activity against species such as Bacillus cereus and Staphylococcus aureus.

- Gram-negative bacteria : While the activity was generally lower compared to Gram-positive strains, some derivatives maintained moderate efficacy.

A comparative analysis of various oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against microbial strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using different cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

The results indicated:

- IC50 Values : The compound exhibited IC50 values in the range of 10.1 µM to 18.78 µM against HUH7 cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil .

These findings suggest that the compound's mechanism may involve inhibition of key enzymes involved in DNA synthesis and cell proliferation.

Case Studies

Several studies have synthesized derivatives based on the oxadiazole framework to explore their biological activities:

- Study by Ahsan et al. (2020) : Investigated disubstituted 1,3,4-oxadiazoles for their dual antimicrobial and anticancer properties. The study highlighted several compounds with promising activities against both bacterial strains and cancer cell lines .

- Research by Selvaraj et al. (2017) : Developed a series of 1,3,4-oxadiazole derivatives with significant inhibitory effects against various microbial species and cancer cell lines. The study emphasized structure-activity relationships that informed the design of more potent analogs .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20N6O3S |

| Molecular Weight | 364.44 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| IC50 (HUH7) | 10.1 µM |

| Mechanism | Inhibition of DNA synthesis enzymes |

Comparison with Similar Compounds

Structural Analog from

A closely related compound, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide , shares the 1,2,3-thiadiazole-5-carboxamide backbone but differs in key regions (Table 1):

Table 1: Structural Comparison

Key Differences and Implications:

Core Heterocycle :

- The oxadiazole in the target compound is a bioisostere for esters or amides, offering metabolic stability and hydrogen-bonding capacity.

- The triazole in the analog may enhance metal coordination or π-π stacking interactions due to its nitrogen-rich structure.

The 5-oxo-triazole in the analog adds a keto group, which could participate in hydrogen bonding or tautomerism.

The 4-methyl group in the analog offers lower steric hindrance, possibly enhancing binding affinity to flat hydrophobic pockets. The cyclopropyl group in the analog introduces ring strain, which may enhance reactivity or target selectivity.

Hypothetical Analogs and Trends

While direct pharmacological data are unavailable in the provided evidence, structural trends suggest the following:

- The 2-oxo group in dihydropyridine may act as a hydrogen-bond acceptor, a feature absent in the analog’s furan system.

- Pharmacokinetic Properties: Propyl vs. Methyl: Longer alkyl chains (propyl) typically enhance metabolic stability but may reduce solubility. Cyclopropyl: Known to improve metabolic resistance by shielding adjacent functional groups from oxidative enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.